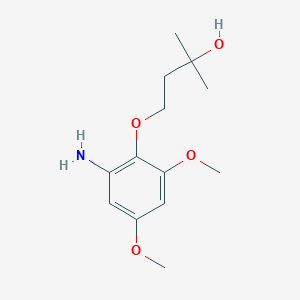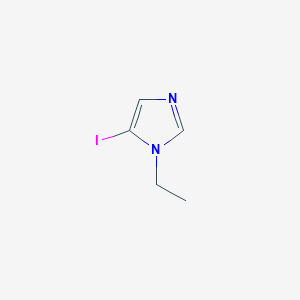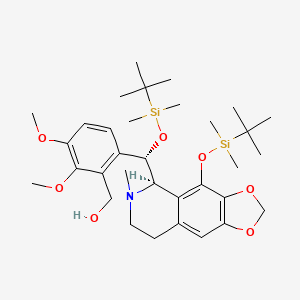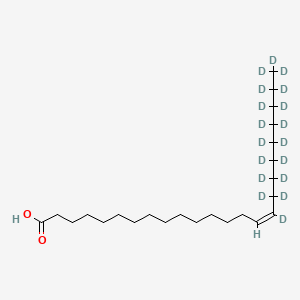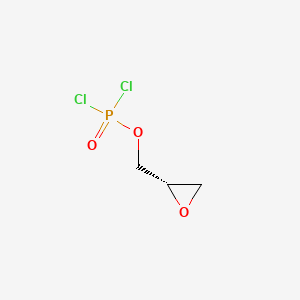
(S)-Oxiran-2-ylmethyl Phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Oxiran-2-ylmethyl Phosphorodichloridate is a chiral organophosphorus compound that features an oxirane (epoxide) ring and a phosphorodichloridate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Oxiran-2-ylmethyl Phosphorodichloridate typically involves the reaction of (S)-glycidol with phosphorus oxychloride (POCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorodichloridate group. The general reaction scheme is as follows:
(S)-Glycidol+POCl3→(S)-Oxiran-2-ylmethyl Phosphorodichloridate+HCl
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Oxiran-2-ylmethyl Phosphorodichloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The phosphorodichloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form (S)-glycidol and phosphoric acid derivatives.
Oxidation and Reduction: The oxirane ring can be opened by oxidation or reduction reactions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phosphoramidates, phosphorates, and phosphorothioates.
Hydrolysis: (S)-Glycidol and phosphoric acid derivatives.
Oxidation and Reduction: Diols and other ring-opened products.
Aplicaciones Científicas De Investigación
(S)-Oxiran-2-ylmethyl Phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of chiral phosphoramidates and other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of (S)-Oxiran-2-ylmethyl Phosphorodichloridate involves the reactivity of its oxirane ring and phosphorodichloridate group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The phosphorodichloridate group can undergo substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electrophilic nature of the phosphorus atom, which attracts nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
®-Oxiran-2-ylmethyl Phosphorodichloridate: The enantiomer of (S)-Oxiran-2-ylmethyl Phosphorodichloridate, with similar reactivity but different stereochemistry.
Epichlorohydrin: A simpler epoxide with similar reactivity but lacking the phosphorodichloridate group.
Phosphorochloridates: Compounds with similar phosphorus chemistry but different substituents.
Uniqueness
This compound is unique due to its combination of an oxirane ring and a phosphorodichloridate group, which imparts distinct reactivity and potential for diverse applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.
Propiedades
Fórmula molecular |
C3H5Cl2O3P |
|---|---|
Peso molecular |
190.95 g/mol |
Nombre IUPAC |
(2S)-2-(dichlorophosphoryloxymethyl)oxirane |
InChI |
InChI=1S/C3H5Cl2O3P/c4-9(5,6)8-2-3-1-7-3/h3H,1-2H2/t3-/m0/s1 |
Clave InChI |
VCPJXADPGDQNLJ-VKHMYHEASA-N |
SMILES isomérico |
C1[C@H](O1)COP(=O)(Cl)Cl |
SMILES canónico |
C1C(O1)COP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


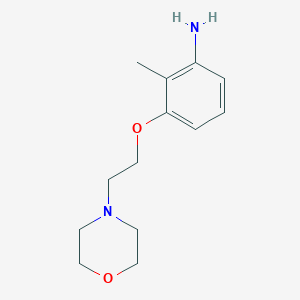
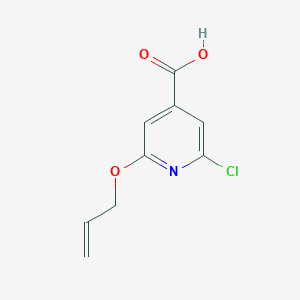
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)
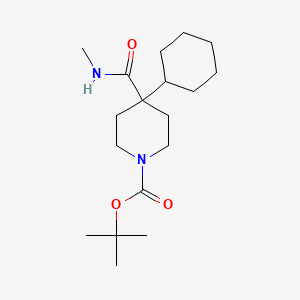
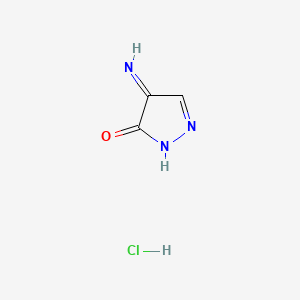
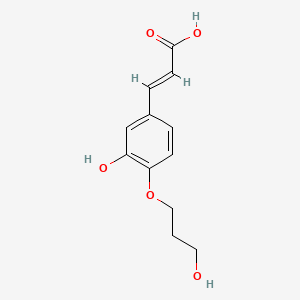
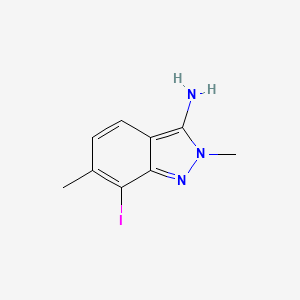
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)


